2-Chloro-1-chroman-6-yl-ethanone
Overview
Description
2-Chloro-1-chroman-6-yl-ethanone (also known as 2-chloro-1-chroman-6-yl ethanone or 2-CCE) is an organic compound belonging to the chroman family of compounds. It is a colorless, volatile liquid with a strong odor. 2-CCE has a wide range of industrial and scientific applications, including its use as a reagent in organic synthesis, as a solvent for organic compounds, and as a chromatographic stationary phase. It is also used as a building block in the synthesis of other organic compounds.
Scientific Research Applications
Synthesis and Chemical Transformations
Achmatowicz Rearrangement : 2-Chloro-1-(furan-2-yl) ethanol, a related compound, undergoes Achmatowicz rearrangement to produce 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one. This showcases its potential in complex organic syntheses (Gerçek, 2007).
Intermediate in Organic Synthesis : The compound serves as a key intermediate in the synthesis of various complex organic molecules. For instance, it is used in the preparation of novel 1,2-dihydro-4-phenyl-quinolines, indicating its versatility in organic chemistry (Walter, 1994).
Biocatalysis and Medicinal Chemistry
Enantioselective Synthesis : A study demonstrated the use of 2-chloro-1-(2,4-dichlorophenyl) ethanone in the highly enantioselective synthesis of a chiral intermediate for the antifungal agent Miconazole. This highlights its application in producing chiral drugs with high specificity (Miao et al., 2019).
Antimicrobial Activity : Compounds synthesized from 2-chloro-1-(1H-imidazole-1-yl)-ethanone, a related chemical, have been shown to exhibit significant antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Patel et al., 2011).
Catalysis and Industrial Applications
Agricultural Fungicide Production : 2-Chloro-1-(1-chlorocyclopropyl)ethanone, a related compound, is used in the synthesis of prothioconazole, an important agricultural fungicide. This indicates its role in the synthesis of products critical to agriculture (Ji et al., 2017).
Green Chemistry : The compound's derivatives have been synthesized using microwave-assisted green chemistry techniques, highlighting its role in environmentally friendly chemical processes (Soares et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that similar compounds participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks a carbon atom to form a cationic intermediate . This could potentially be a key step in the interaction of 2-Chloro-1-chroman-6-yl-ethanone with its targets .
Biochemical Pathways
It is possible that this compound could influence pathways involving electrophilic aromatic substitution, given its structural similarities to other compounds that undergo these reactions .
Pharmacokinetics
The impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect this compound is currently unavailable .
Properties
IUPAC Name |
2-chloro-1-(3,4-dihydro-2H-chromen-6-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h3-4,6H,1-2,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIACXUZFZHMIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCl)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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